5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

概述

描述

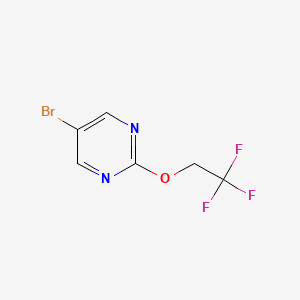

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H4BrF3N2O It is a pyrimidine derivative that contains a bromine atom at the 5-position and a trifluoroethoxy group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 5-bromopyrimidine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

5-Bromopyrimidine+2,2,2-TrifluoroethanolBase, Refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to alter the trifluoroethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-2-(2,2,2-trifluoroethoxy)pyrimidine, while oxidation with potassium permanganate can introduce a carboxyl group at the 5-position.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its bromine and trifluoroethoxy groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. It can be used to create pharmaceuticals and agrochemicals through these synthetic pathways.

Table 1: Chemical Reactions Involving 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Bromine atom substitution with nucleophiles | Various substituted pyrimidines |

| Coupling Reactions | Participation in Suzuki-Miyaura reactions | Biaryl compounds |

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition mechanisms. The compound can bind to the active sites of enzymes, preventing substrate interactions. This property is valuable for investigating metabolic pathways and developing enzyme inhibitors.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain pyrimidine derivatives have shown promising antifungal activities against pathogens like Botrytis cinerea and Phomopsis species. These findings suggest potential applications in agricultural fungicides.

Case Study: Antifungal Activity

A study demonstrated that a pyrimidine derivative with a similar structure exhibited an EC50 value of 10.5 μg/ml against Phomopsis, outperforming established fungicides like Pyrimethanil (32.1 μg/ml) . This indicates that this compound derivatives could be developed into effective antifungal agents.

Industrial Applications

Development of Advanced Materials

In industrial settings, the compound is used as an intermediate in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications requiring high stability and performance under various conditions.

Pesticidal Activity

Research indicates that this compound can be formulated as a pesticide with significant efficacy against nematodes and fungi. Its mechanism involves disrupting metabolic pathways in target organisms, making it a viable option for crop protection strategies.

Pharmaceutical Potential

Therapeutic Applications

The structural characteristics of this compound suggest its potential in medicinal chemistry. Preliminary studies indicate that similar compounds may possess antiviral and antimicrobial activities, paving the way for new therapeutic agents.

作用机制

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.

相似化合物的比较

Similar Compounds

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroethoxy group.

5-Bromopyrimidine: Lacks the trifluoroethoxy group.

Uniqueness

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of both the bromine atom and the trifluoroethoxy group, which confer distinct chemical properties and reactivity. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.

生物活性

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromo-2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a suitable base. The resulting product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrimidine derivatives, including this compound. In vitro tests have shown promising results against various fungal pathogens:

- Inhibition Rates : Compounds similar to this compound exhibited inhibition rates of up to 100% against Phomopsis species and other fungi such as Botrytis cinerea and Botryosphaeria dothidea .

- EC50 Values : The effective concentration (EC50) values for related compounds were reported as low as 10.5 μg/ml for antifungal activity against Phomopsis, outperforming traditional antifungal agents like Pyrimethanil .

Anticancer Activity

The potential anticancer properties of pyrimidine derivatives have also been explored. Some studies suggest that these compounds can inhibit specific kinases involved in cancer progression:

- Targeting Kinases : Research indicates that certain pyrimidine derivatives can inhibit plasmodial kinases, which are essential for the survival of cancer cells. For instance, a related compound demonstrated nanomolar potency against P. falciparum kinases .

- Mechanism of Action : The mechanism often involves the inhibition of kinase activity that is crucial for cell proliferation and survival, making these compounds potential candidates for further development in cancer therapy .

Case Studies

Several case studies have provided insights into the biological activities of pyrimidine derivatives:

- Antifungal Screening : A study synthesized various pyrimidine derivatives and tested their antifungal efficacy against multiple strains. The results indicated that derivatives with trifluoroethyl groups showed enhanced activity compared to their non-fluorinated counterparts .

- Kinase Inhibition Studies : In another study focusing on malaria treatment, pyrimidine derivatives were screened against several plasmodial kinases. The findings revealed that some compounds had significant inhibitory effects on kinases critical for parasite survival .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected pyrimidine derivatives related to this compound:

| Compound Name | Antifungal Activity (EC50 μg/ml) | Kinase Targeting | Notes |

|---|---|---|---|

| This compound | 10.5 | Yes | High efficacy against Phomopsis |

| Pyrimethanil | 32.1 | No | Standard antifungal agent |

| TCMDC-135051 | N/A | Yes | Potent against PfCLK3 |

属性

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPMXQTXQLBEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591758 | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433683-47-7 | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。